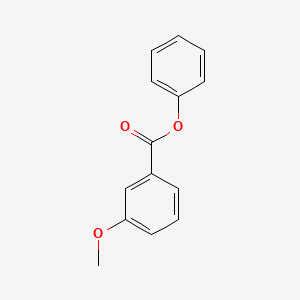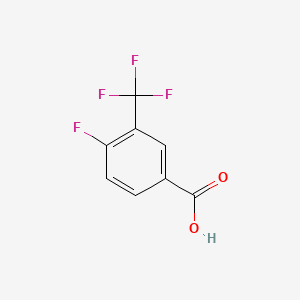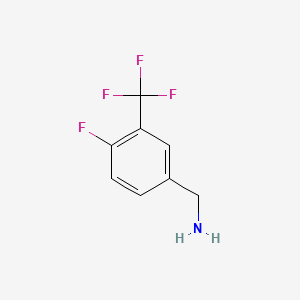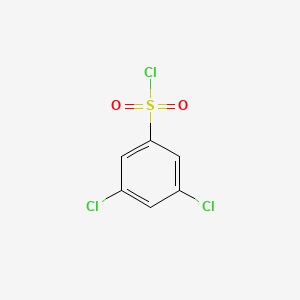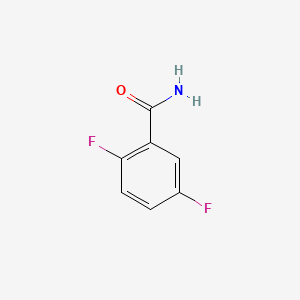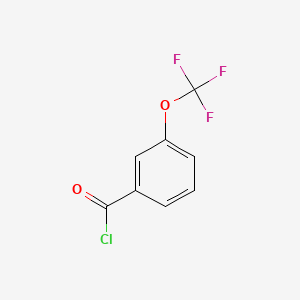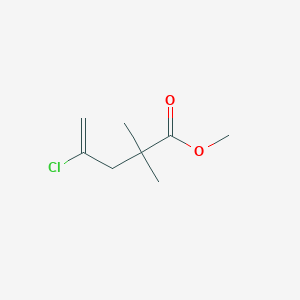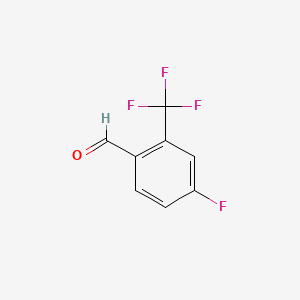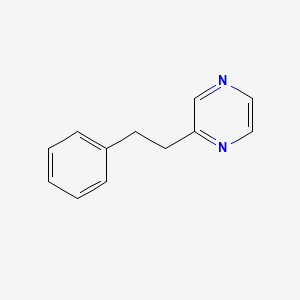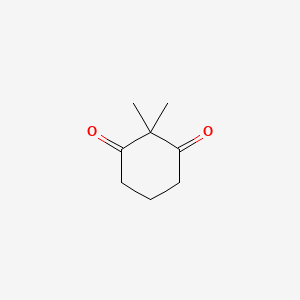
2,2-Dimethylcyclohexan-1,3-dion
Übersicht
Beschreibung
“2,2-Dimethylcyclohexane-1,3-dione” is an organic compound that acts as a synthetic intermediate . It is an important starting material used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of “2,2-Dimethylcyclohexane-1,3-dione” involves a Michael addition reaction . In one study, trimolecular salt Michael adducts were synthesized in excellent yields up to 92% via one-pot multicomponent reactions in an aqueous medium . Another synthesis method involves the Corey-Kim oxidation of secondary alcohols .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethylcyclohexane-1,3-dione” has been investigated using X-ray single-crystal diffraction techniques . The compound belongs to the family of cyclic 1,3-diketones . The molecular formula of the compound is C8H12O2 .
Chemical Reactions Analysis
“2,2-Dimethylcyclohexane-1,3-dione” is involved in various chemical reactions. For instance, it participates in multicomponent one-pot reactions, which are efficient and economical procedures widely used in the preparation of heterocyclic molecules . It also undergoes a bromoform reaction leading to bromoform and glutaric acids .
Physical And Chemical Properties Analysis
The compound “2,2-Dimethylcyclohexane-1,3-dione” is a white solid that is soluble in water, as well as ethanol and methanol . Its molecular weight is 140.18 .
Wissenschaftliche Forschungsanwendungen
Synthese von Michael-Addukten
2,2-Dimethylcyclohexan-1,3-dion, auch bekannt als Dimedon, wird zur Synthese von Michael-Addukten verwendet. Diese Addukte werden über Eintopf-Mehrkomponentenreaktionen in wässrigem Medium synthetisiert . Die synthetisierten Verbindungen werden durch Röntgen-Einkristalldiffraktionstechniken charakterisiert und ihre Stabilität wird durch TGA-Analyse abgeleitet .
Biologische Bewertung
Von Dimedon abgeleitete Verbindungen werden in vitro auf verschiedene Bioassays wie Thymidinphosphorylase-Inhibitionstest, Urease-Inhibitionstest, β-Glucuronidase-Inhibitionstests und Zytotoxizität gegenüber PC-3- und HeLa-Zelllinien untersucht .
Synthese von Heterocyclen
Dimedon ist ein vielseitiges Synthon für die Synthese verschiedener Spiro- und heterocyclischer Verbindungen . Dazu gehören Xanthen-Derivate, die aufgrund ihrer industriellen Bedeutung zu einer wichtigen Substanzklasse geworden sind .
Herstellung divergenter organischer Verbindungen
Cyclohexan-1,3-dione und ihre Derivate, einschließlich Dimedon, sind geeignete Vorläufer für die Herstellung divergenter organischer Verbindungen . Dazu gehören Chromen-Derivate, die Antikrebs-, antioxidative, spasmolytische, antianaphylaktische, anti-HIV- und antibakterielle Aktivitäten besitzen .
Synthese von Metallionenkomplexen
Neue Reihen von Metallionenkomplexen wurden aus dem neuen Liganden hergestellt, der von 5,5-Dimethylcyclohexan-1,3-dion und 2-Aminobenzoesäure abgeleitet ist . Diese Komplexe wurden durch Fourier-Transformations-Infrarotspektroskopie (FTIR), Ultraviolett-sichtbares (UV-Vis), Massenspektroskopie, H1- und C13-Kernmagnetresonanz (NMR)-Spektren und thermogravimetrische Analyse (TGA)-Kurve charakterisiert .
Synthese von Schiff-Basen-Verbindungen
Schiff-Basen-Verbindungen, die zahlreiche Anwendungen haben, können aus Dimedon synthetisiert werden. Diese Verbindungen haben biologische Eigenschaften wie antimikrobielle, Antitumor-, Entzündungshemmende und Antikrebsaktivität .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2,2-Dimethylcyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to form stable enolates and participate in nucleophilic addition reactions. This compound interacts with several enzymes and proteins, including aldolases and dehydrogenases, which facilitate its incorporation into larger molecular frameworks. The nature of these interactions often involves the formation of covalent bonds between the enolate form of 2,2-Dimethylcyclohexane-1,3-dione and the active sites of the enzymes, leading to the formation of stable adducts .
Cellular Effects
The effects of 2,2-Dimethylcyclohexane-1,3-dione on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2-Dimethylcyclohexane-1,3-dione has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by interacting with transcription factors and modifying their activity .
Molecular Mechanism
At the molecular level, 2,2-Dimethylcyclohexane-1,3-dione exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcription factors. The binding interactions of 2,2-Dimethylcyclohexane-1,3-dione with biomolecules are often mediated by its enolate form, which is highly reactive and can form stable adducts .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,2-Dimethylcyclohexane-1,3-dione in laboratory settings have been well-documented. Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products. These changes can affect its long-term effects on cellular function, as the degradation products may have different biochemical properties compared to the parent compound. In vitro and in vivo studies have shown that the stability of 2,2-Dimethylcyclohexane-1,3-dione is influenced by factors such as pH, temperature, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 2,2-Dimethylcyclohexane-1,3-dione vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain concentration. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
2,2-Dimethylcyclohexane-1,3-dione is involved in several metabolic pathways, including those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases and reductases play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall bioavailability and efficacy, as well as its potential for accumulation in tissues .
Transport and Distribution
The transport and distribution of 2,2-Dimethylcyclohexane-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2,2-Dimethylcyclohexane-1,3-dione can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 2,2-Dimethylcyclohexane-1,3-dione is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, 2,2-Dimethylcyclohexane-1,3-dione may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration .
Eigenschaften
IUPAC Name |
2,2-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)6(9)4-3-5-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBDTHQAIWWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338759 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
562-13-0 | |
| Record name | 2,2-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


